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Compound of Interest

Compound Name: 10-Epiteuclatriol

Cat. No.: B15494620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) spectroscopic data for 10-Epiteuclatriol, a neo-clerodane diterpenoid. Due to the

limited availability of published, peer-reviewed NMR data specifically for 10-Epiteuclatriol, this

document presents a detailed analysis based on the well-established spectroscopic

characteristics of structurally analogous neo-clerodane diterpenoids isolated from the Teucrium

genus. The methodologies and expected data presented herein serve as a robust framework

for the identification and characterization of 10-Epiteuclatriol and related compounds.

Structure and Stereochemistry
10-Epiteuclatriol is a diterpenoid belonging to the neo-clerodane class, characterized by a

decalin core and often featuring a furan or butenolide side chain. The "10-Epi" designation

indicates a specific stereochemical configuration at the C-10 position relative to other known

isomers. The precise structural elucidation and stereochemical assignment of such molecules

heavily rely on a combination of one-dimensional (1D) and two-dimensional (2D) NMR

experiments, alongside mass spectrometry.

Theoretical NMR Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shift ranges for the key

structural motifs of a neo-clerodane diterpenoid with a core structure similar to 10-
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Epiteuclatriol. These values are compiled from published data on related Teucrium

diterpenoids and serve as a predictive guide.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons in a 10-Epiteuclatriol-like

Scaffold (CDCl₃)

Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity Notes

H-1 1.0 - 2.5 m

H-2 1.2 - 2.0 m

H-3 3.5 - 4.5 m Typically oxygenated

H-4 1.5 - 2.5 m

H-6 3.0 - 4.0 m Often oxygenated

H-7 1.5 - 2.5 m

H-11 2.0 - 3.0 m

H-12 4.5 - 5.5 m Often oxygenated

H-14 6.0 - 6.5 br s Furan ring proton

H-15 7.2 - 7.5 t Furan ring proton

H-16 7.0 - 7.4 br s Furan ring proton

H-17 (CH₃) 0.8 - 1.2 d

H-18 (CH₃) 0.9 - 1.3 s

H-19 (CH₃) 0.9 - 1.5 s

H-20 2.5 - 3.5 m

Table 2: Expected ¹³C NMR Chemical Shift Ranges for a 10-Epiteuclatriol-like Scaffold

(CDCl₃)
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Carbon
Expected Chemical Shift
(δ, ppm)

Notes

C-1 30 - 45

C-2 20 - 35

C-3 60 - 75 Oxygenated

C-4 35 - 50 Quaternary

C-5 40 - 55

C-6 65 - 80 Oxygenated

C-7 25 - 40

C-8 30 - 45

C-9 45 - 60 Quaternary

C-10 40 - 55

C-11 30 - 45

C-12 60 - 75 Oxygenated

C-13 120 - 130 Furan ring

C-14 105 - 115 Furan ring

C-15 140 - 145 Furan ring

C-16 135 - 140 Furan ring

C-17 15 - 25

C-18 20 - 35

C-19 15 - 30

C-20 30 - 45

Experimental Protocols
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The following section details the standard experimental methodologies for acquiring and

analyzing NMR data for the structural elucidation of neo-clerodane diterpenoids.

Sample Preparation
A solution of the purified compound (typically 1-5 mg) is prepared in a deuterated solvent (e.g.,

CDCl₃, CD₃OD, or DMSO-d₆) within a standard 5 mm NMR tube. The choice of solvent is

critical and can influence the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

NMR Data Acquisition
All NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity.

¹H NMR: A standard proton spectrum is acquired to identify the number of distinct proton

environments, their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integral

values (proton count).

¹³C NMR: A proton-decoupled carbon spectrum is acquired to determine the number of

unique carbon signals.

DEPT-135: Distortionless Enhancement by Polarization Transfer experiments are used to

differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-

spin coupling networks, revealing which protons are adjacent to one another in the molecular

structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated

carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment

shows couplings between protons and carbons that are two or three bonds apart, which is

crucial for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space

correlations between protons that are in close proximity, providing critical information for
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determining the relative stereochemistry of the molecule.

Data Analysis and Structure Elucidation Workflow
The process of elucidating the structure of a novel or known compound like 10-Epiteuclatriol
from its NMR data follows a logical progression.
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NMR Data Analysis Workflow

Signaling Pathways and Experimental Workflows
The structural information derived from NMR is fundamental for understanding the biological

activity of natural products. For drug development professionals, this data is the first step in
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identifying potential pharmacophores and understanding structure-activity relationships (SAR).

Compound Discovery and Characterization
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To cite this document: BenchChem. [Spectroscopic Analysis of 10-Epiteuclatriol: A Technical
Guide to NMR Data Interpretation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15494620#spectroscopic-data-for-10-epiteuclatriol-
nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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